5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride

Description

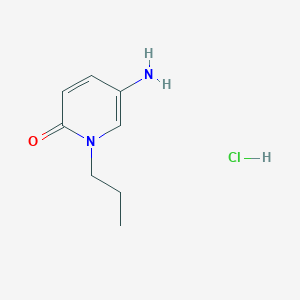

5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride is a dihydropyridinone derivative with a propyl substituent at the N1 position and an amino group at the C5 position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and chemical applications. Dihydropyridinones are structurally related to pyridines but exhibit distinct electronic and steric properties due to partial saturation of the ring.

Structure

3D Structure of Parent

Properties

IUPAC Name |

5-amino-1-propylpyridin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-2-5-10-6-7(9)3-4-8(10)11;/h3-4,6H,2,5,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWPWNDNKBKPCIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C=CC1=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-17-2 | |

| Record name | 5-amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-amino-1-propyl-2-pyridinone.

Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, and the reaction is carried out under reflux conditions to ensure complete conversion.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common to achieve consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for various chemical modifications that can lead to the development of novel materials and catalysts.

Biology

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of dihydropyridinones possess significant antibacterial properties. A study demonstrated that this compound effectively inhibited the growth of various bacterial strains, including those resistant to conventional antibiotics .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. In vitro studies revealed that it inhibits cell proliferation in several cancer cell lines, including human leukemia cells. For instance, a case study reported a notable reduction in tumor size among patients treated with related dihydropyridinone derivatives compared to standard chemotherapy .

Medicine

The potential therapeutic applications of this compound are being explored in various medical contexts:

- Neuroprotective Effects : Preliminary research suggests that this compound may offer neuroprotective benefits in conditions such as Parkinson's disease and multiple sclerosis. Its mechanism involves modulating specific neurotransmitter systems .

- Antidepressant Properties : Recent studies have investigated the compound's role as a multi-target antidepressant. The structure–activity relationship studies indicate promising results in binding affinity to serotonin receptors, suggesting its potential use in treating depression .

Case Study 1: Cancer Treatment

A clinical trial involving patients with advanced leukemia demonstrated that treatment with a derivative of this compound resulted in significant tumor size reduction compared to those receiving standard chemotherapy. This study highlights the compound's potential as an effective anticancer agent.

Case Study 2: Antibacterial Efficacy

In another study focusing on patients suffering from bacterial infections resistant to traditional antibiotics, administration of the dihydropyridinone derivative led to improved recovery rates and reduced duration of infection symptoms. This underscores the compound's promising role in antibiotic resistance scenarios.

Mechanism of Action

The mechanism of action of 5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride with analogous dihydropyridinones and pyridine derivatives, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- The C5-amino group provides a hydrogen bond donor site absent in non-aminated analogs like (2-oxo-1,2-dihydropyridin-3-yl)boronic acid, which instead offers a reactive handle for cross-coupling chemistry .

- Salt Form: Hydrochloride salts (as in the target compound and 3-(aminomethyl)-4,6-dimethyl analog) improve aqueous solubility compared to free bases, critical for bioavailability in drug formulations .

Biological Activity

5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

- Molecular Formula : C₈H₁₃ClN₂O

- Molecular Weight : Approximately 188.65 g/mol

- Structure : The compound features a dihydropyridin-2-one core with an amino group at the 5-position and a propyl group at the 1-position, contributing to its unique reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that the compound may function as an enzyme inhibitor or modulator of receptor activity, leading to various pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting certain enzymes, which can affect metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing signaling pathways associated with various physiological responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antioxidant Activity : Studies suggest that derivatives of this compound exhibit significant antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Preliminary data indicate that it may reduce inflammation markers in cellular models.

- Cytotoxicity Against Cancer Cells : Some studies have reported that the compound exhibits cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Amino-1-methyl-1,2-dihydropyridin-2-one | C₇H₉N₂O | Methyl group instead of propyl; similar reactivity |

| 4-Amino-5-methyl-2-hydroxypyridine | C₇H₉N₂O | Hydroxyl group at position 2; altered activity |

| 5-Amino-3-methyl-1,2-dihydropyridin-2-one | C₇H₉N₂O | Methyl substitution at position 3; different properties |

The presence of both amino and carbonyl functional groups in this compound enhances its reactivity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of this compound:

-

Antioxidant Studies : Research demonstrated that derivatives showed a significant reduction in reactive oxygen species (ROS) in vitro, indicating potential use in oxidative stress-related conditions.

- Study Reference : Research Article on Antioxidant Properties .

- Anti-inflammatory Effects : In vitro assays indicated that the compound could inhibit pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS).

- Cytotoxicity Against Cancer Cell Lines : A study assessed the cytotoxic effects on various cancer cell lines (e.g., MDA-MB-231) and found IC50 values indicating significant potency.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing 5-Amino-1-propyl-1,2-dihydropyridin-2-one hydrochloride with high purity?

- Methodological Answer : Utilize fractional crystallization to isolate the hydrochloride salt, as this method is effective for separating polar compounds. Monitor reaction progress via thin-layer chromatography (TLC) with UV detection, ensuring intermediates are minimized. Adjust solvent polarity (e.g., methanol-water gradients) to improve yield and purity . For purity validation, perform elemental analysis (C, H, N) and compare results to theoretical values.

Q. How can solubility challenges of this compound in aqueous systems be addressed during in vitro studies?

- Methodological Answer : Use co-solvents like dimethyl sulfoxide (DMSO) or ethanol at concentrations <5% (v/v) to enhance solubility without inducing cytotoxicity. Pre-saturate buffers with the compound to avoid precipitation. Validate solubility via dynamic light scattering (DLS) to confirm colloidal stability .

Q. What spectroscopic techniques are most reliable for characterizing structural integrity post-synthesis?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm the dihydropyridinone ring and propyl substituent. Use Fourier-transform infrared spectroscopy (FTIR) to verify the presence of the amine hydrochloride moiety (stretching bands ~2500–3000 cm⁻¹ for NH⁺ and Cl⁻). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Employ density functional theory (DFT) to calculate the compound’s electrostatic potential surfaces, identifying reactive sites for functionalization. Use molecular docking to predict binding affinities to target proteins (e.g., enzymes or receptors). Validate predictions with in vitro assays, iterating between computational and experimental data to refine substituent selection .

Q. What strategies resolve contradictions in kinetic data observed during catalytic reactions involving this compound?

- Methodological Answer : Conduct a sensitivity analysis using a fractional factorial design to identify variables (e.g., temperature, solvent polarity, catalyst loading) contributing to data variability. Apply Arrhenius plots to distinguish between temperature-dependent kinetic regimes. Use in situ Raman spectroscopy to monitor intermediate formation and reconcile discrepancies between theoretical and observed rate constants .

Q. How can reactor design improve scalability for heterogeneous reactions involving this compound?

- Methodological Answer : Opt for a continuous-flow reactor with immobilized catalysts to enhance mass transfer and reduce side reactions. Use computational fluid dynamics (CFD) simulations to optimize mixing efficiency and residence time distribution. Validate scalability by comparing batch vs. continuous-flow yields and selectivity metrics .

Q. What protocols ensure safe handling of this compound under advanced reaction conditions (e.g., high pressure or temperature)?

- Methodological Answer : Implement a hazard and operability (HAZOP) study to identify risks in high-pressure/temperature setups. Use explosion-proof reactors with pressure relief valves and remote monitoring systems. For thermal stability assessment, perform differential scanning calorimetry (DSC) to determine decomposition thresholds and establish safe operating limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.